N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
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Overview
Description
N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a thieno[3,2-d]pyrimidinone core, and a difluorobenzyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinone core, followed by the introduction of the piperidine ring and the difluorobenzyl group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the progress of the reaction and ensure the quality of the final product. Large-scale synthesis may also require the use of specialized equipment and safety protocols to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide can be compared to other compounds with similar structures, such as:
- Thieno[3,2-d]pyrimidinone derivatives
- Piperidine-based compounds
- Difluorobenzyl-containing molecules
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications and industrial processes.
Properties
Molecular Formula |
C26H24F2N4O2S |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C26H24F2N4O2S/c1-15-4-6-16(7-5-15)20-14-35-23-22(20)30-26(31-25(23)34)32-10-2-3-18(13-32)24(33)29-12-17-8-9-19(27)11-21(17)28/h4-9,11,14,18H,2-3,10,12-13H2,1H3,(H,29,33)(H,30,31,34) |
InChI Key |
CQFJOZQNCOZXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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